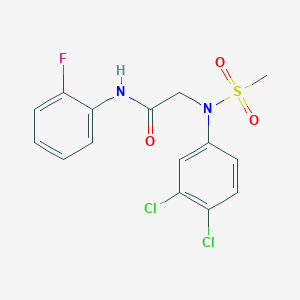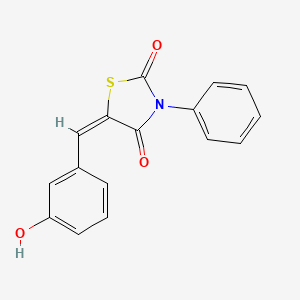
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFG-10, is a chemical compound that has gained attention in the scientific community for its potential applications as a therapeutic agent. This compound belongs to the class of glycine transporter inhibitors and has been studied for its effects on the central nervous system.
Mécanisme D'action
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the central nervous system. This leads to an increase in glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. The activation of NMDA receptors has been linked to the regulation of mood, learning, and memory.
Biochemical and Physiological Effects:
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which can enhance the activity of NMDA receptors. This can lead to improvements in mood, learning, and memory. N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the glycine transporter, which makes it a useful tool for studying the role of glycine in the central nervous system. However, N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, its effects on the central nervous system can be complex and difficult to interpret.
Orientations Futures
There are several potential future directions for research on N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in the treatment of psychiatric disorders. Further studies are needed to determine the safety and efficacy of N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in humans. Additionally, more research is needed to understand the complex effects of N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide on the central nervous system. Finally, there is potential for the development of new glycine transporter inhibitors with improved properties, such as increased solubility and selectivity.
Méthodes De Synthèse
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis involves the use of 3,4-dichloroaniline, 2-fluoroaniline, and methylsulfonyl chloride as starting materials. The reaction proceeds through several steps, including the formation of an intermediate product, which is then further reacted with glycine.
Applications De Recherche Scientifique
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, schizophrenia, and other psychiatric disorders.
Propriétés
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O3S/c1-24(22,23)20(10-6-7-11(16)12(17)8-10)9-15(21)19-14-5-3-2-4-13(14)18/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARZRLAWUCTBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)




![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)


![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
![methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4896986.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B4896990.png)